N'-(2-aminoethyl)ethane-1,2-diamine;dimethyl sulfate;octadecanoic acid
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Overview
Description
N’-(2-aminoethyl)ethane-1,2-diamine;dimethyl sulfate;octadecanoic acid: is a complex compound that combines three distinct chemical entities. Each component has unique properties and applications, making the compound versatile in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
N’-(2-aminoethyl)ethane-1,2-diamine
- This compound can be synthesized by reacting ethylenediamine with ethylene oxide under controlled conditions. The reaction typically occurs in the presence of a catalyst such as sodium hydroxide at elevated temperatures .
-
Dimethyl sulfate
- Dimethyl sulfate is produced by the esterification of sulfuric acid with methanol. This reaction is highly exothermic and requires careful temperature control to prevent decomposition[2][2].
-
Octadecanoic acid
- Also known as stearic acid, octadecanoic acid is commonly derived from the hydrolysis of animal fats or vegetable oils. The process involves saponification followed by acidification to yield the free fatty acid .
Industrial Production Methods
N’-(2-aminoethyl)ethane-1,2-diamine: is produced on an industrial scale using continuous flow reactors to ensure consistent quality and yield.
Dimethyl sulfate: production involves large-scale esterification reactors with stringent safety measures due to its toxic nature[][2].
Octadecanoic acid: is produced in large quantities through the hydrolysis of triglycerides in fats and oils, followed by purification processes such as distillation.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
N’-(2-aminoethyl)ethane-1,2-diamine: can undergo oxidation to form various amine oxides, which are useful intermediates in organic synthesis.
-
Substitution
Dimethyl sulfate: is a potent methylating agent and can participate in nucleophilic substitution reactions to methylate alcohols, amines, and thiols[][2].
-
Hydrogenation
Common Reagents and Conditions
N’-(2-aminoethyl)ethane-1,2-diamine: Common reagents include oxidizing agents like hydrogen peroxide and catalysts such as palladium on carbon.
Dimethyl sulfate: Reagents include nucleophiles like sodium methoxide and conditions typically involve anhydrous environments to prevent hydrolysis[][2].
Octadecanoic acid: Hydrogenation reactions use hydrogen gas and metal catalysts like nickel or palladium.
Major Products
N’-(2-aminoethyl)ethane-1,2-diamine: Produces amine oxides and other nitrogen-containing compounds.
Dimethyl sulfate: Yields methylated derivatives of various organic compounds[][2].
Octadecanoic acid: Produces stearyl alcohol and other hydrogenated products.
Scientific Research Applications
Chemistry
N’-(2-aminoethyl)ethane-1,2-diamine: is used as a chelating agent in coordination chemistry.
Dimethyl sulfate: is employed as a methylating agent in organic synthesis[][2].
Octadecanoic acid: is used as a precursor in the synthesis of surfactants and emulsifiers.
Biology
N’-(2-aminoethyl)ethane-1,2-diamine: is studied for its role in enzyme inhibition and as a potential therapeutic agent.
Dimethyl sulfate: is used in DNA methylation studies to understand gene expression regulation[][2].
Octadecanoic acid: is investigated for its effects on lipid metabolism and cell membrane structure.
Medicine
N’-(2-aminoethyl)ethane-1,2-diamine:
Dimethyl sulfate: is used in the development of certain pharmaceuticals[][2].
Octadecanoic acid: is used in the formulation of topical medications and ointments.
Industry
N’-(2-aminoethyl)ethane-1,2-diamine: is used in the production of polymers and resins.
Dimethyl sulfate: is employed in the manufacture of dyes and pigments[][2].
Octadecanoic acid: is used in the production of candles, soaps, and cosmetics.
Mechanism of Action
N’-(2-aminoethyl)ethane-1,2-diamine: Acts as a chelating agent by binding to metal ions through its amine groups, forming stable complexes.
Dimethyl sulfate: Functions as a methylating agent by transferring methyl groups to nucleophilic sites on organic molecules[][2].
Octadecanoic acid: Exerts its effects by integrating into lipid bilayers, affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
N’-(2-aminoethyl)ethane-1,2-diamine: Similar compounds include ethylenediamine and diethylenetriamine.
Dimethyl sulfate: Similar compounds include methyl iodide and methyl triflate[][2].
Octadecanoic acid: Similar compounds include palmitic acid and oleic acid.
Uniqueness
N’-(2-aminoethyl)ethane-1,2-diamine: Unique for its ability to form stable chelates with a wide range of metal ions.
Dimethyl sulfate: Notable for its high reactivity and efficiency as a methylating agent[][2].
Octadecanoic acid: Distinguished by its long carbon chain, making it highly hydrophobic and useful in various industrial applications.
Properties
CAS No. |
90459-62-4 |
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Molecular Formula |
C18H36O2.C4H13N3.C2H6O4S C24H55N3O6S |
Molecular Weight |
513.8 g/mol |
IUPAC Name |
N'-(2-aminoethyl)ethane-1,2-diamine;dimethyl sulfate;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C4H13N3.C2H6O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;5-1-3-7-4-2-6;1-5-7(3,4)6-2/h2-17H2,1H3,(H,19,20);7H,1-6H2;1-2H3 |
InChI Key |
UJFSWJLSSGTISR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.COS(=O)(=O)OC.C(CNCCN)N |
Origin of Product |
United States |
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